molecular formula C11H12BrN B2982791 2-(4-Bromophenyl)-3-methylbutanenitrile CAS No. 51632-12-3

2-(4-Bromophenyl)-3-methylbutanenitrile

Cat. No. B2982791
CAS RN: 51632-12-3
M. Wt: 238.128
InChI Key: HVKBRQVNADDWAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process of how the compound is made from its constituent elements or from other compounds. .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Summary of Application: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been synthesized and studied for its antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Synthesis of Pyrazinoisoquinoline Derivatives

  • Summary of Application: 4-Bromophenethylamine, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
  • Methods of Application: The compound was used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .
  • Results or Outcomes: The synthesis resulted in the production of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .

3. Bromophenols in Environmental Health

  • Summary of Application: Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, have been found in human blood and breast milk . They are derived from brominated flame retardants (BFRs) in human environments .
  • Methods of Application: Studies have been conducted to detect the presence of bromophenols in human blood and breast milk .
  • Results or Outcomes: Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .

4. Synthesis of Quinazoline Derivatives

  • Summary of Application: 4-Bromophenethyl alcohol, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application: The compound was used in the synthesis of quinazoline derivatives .
  • Results or Outcomes: The synthesis resulted in the production of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

5. Bromophenols in Environmental Health

  • Summary of Application: Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, have been found in human blood and breast milk . They are derived from brominated flame retardants (BFRs) in human environments .
  • Methods of Application: Studies have been conducted to detect the presence of bromophenols in human blood and breast milk .
  • Results or Outcomes: Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .

6. Synthesis of Quinazoline Derivatives

  • Summary of Application: 4-Bromophenethyl alcohol, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application: The compound was used in the synthesis of quinazoline derivatives .
  • Results or Outcomes: The synthesis resulted in the production of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Safety And Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes information on the compound’s flammability, reactivity, environmental hazards, health hazards, and safety precautions that should be taken while handling the compound .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand the compound’s properties, or the development of new synthesis methods that are more efficient, cost-effective, or environmentally friendly .

properties

IUPAC Name

2-(4-bromophenyl)-3-methylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKBRQVNADDWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3-methylbutanenitrile

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